methyl 3-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indole-2-carboxylate
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Overview
Description
Methyl 3-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indole-2-carboxylate is a complex organic compound that features a thiazolidine ring fused with an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indole-2-carboxylate typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: Nucleophilic substitution reactions can occur at the indole ring or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine-2-thione derivatives.
Scientific Research Applications
Methyl 3-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a probe in various biological assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of methyl 3-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The indole moiety can intercalate with DNA or interact with proteins, affecting cellular processes. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate
- Ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate
Uniqueness
Methyl 3-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indole-2-carboxylate is unique due to the presence of both the thiazolidine and indole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 3-[(4-hydroxy-2-oxo-3H-1,3-thiazol-5-yl)methylidene]indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4S/c1-20-13(18)11-8(6-10-12(17)16-14(19)21-10)7-4-2-3-5-9(7)15-11/h2-6,17H,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJFVBJSEVOHMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C1=CC3=C(NC(=O)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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